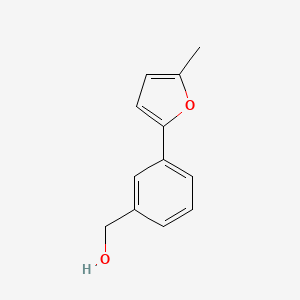
(3-(5-Methylfuran-2-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(5-Methylfuran-2-yl)phenyl)methanol: is an organic compound that features a furan ring substituted with a methyl group at the 5-position and a phenylmethanol group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(5-Methylfuran-2-yl)phenyl)methanol typically involves the reaction of 2-bromo-5-methylfuran with a Grignard reagent derived from phenylmagnesium bromide. The reaction is carried out in an inert atmosphere using dry tetrahydrofuran (THF) as the solvent. The reaction mixture is then quenched with water and extracted with ethyl acetate to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3-(5-Methylfuran-2-yl)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: It can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of (3-(5-Methylfuran-2-yl)phenyl)aldehyde or (3-(5-Methylfuran-2-yl)phenyl)carboxylic acid.
Reduction: Formation of (3-(5-Methylfuran-2-yl)phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: (3-(5-Methylfuran-2-yl)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Medicine: Research is ongoing to explore the potential medicinal properties of this compound and its derivatives. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-(5-Methylfuran-2-yl)phenyl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. Further research is needed to elucidate the exact pathways involved .
Comparaison Avec Des Composés Similaires
- (4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol
- (3-Fluoro-5-methylfuran-2-yl)(phenyl)methanol
Comparison: (3-(5-Methylfuran-2-yl)phenyl)methanol is unique due to the presence of both a furan ring and a phenylmethanol group. This combination imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
773872-95-0 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
[3-(5-methylfuran-2-yl)phenyl]methanol |
InChI |
InChI=1S/C12H12O2/c1-9-5-6-12(14-9)11-4-2-3-10(7-11)8-13/h2-7,13H,8H2,1H3 |
Clé InChI |
WZGQQGAFLIUAQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C2=CC=CC(=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid](/img/structure/B11768283.png)
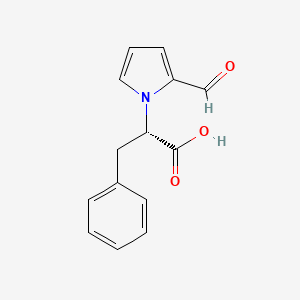
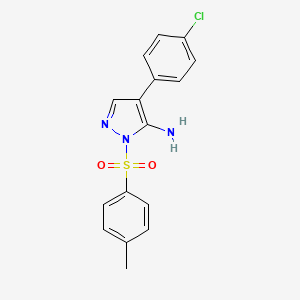
![(4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11768300.png)
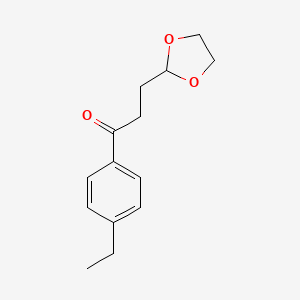



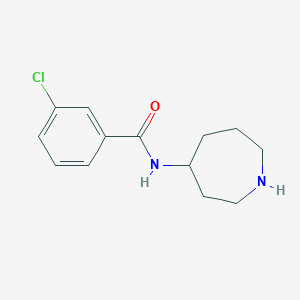
![(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,3-dihydroxy-2-methylpropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate](/img/structure/B11768339.png)
![4-methyl-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-imidazole](/img/structure/B11768349.png)
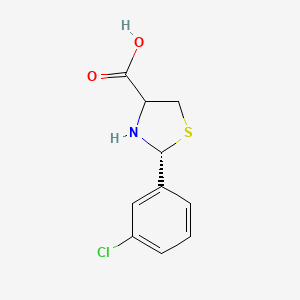
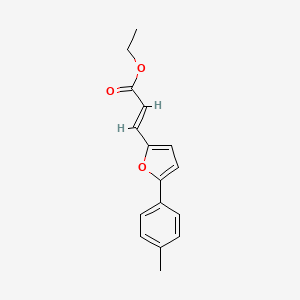
![6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride](/img/structure/B11768375.png)
